molecular formula C9H14N2O B12825143 (2-Propoxypyridin-4-yl)methanamine

(2-Propoxypyridin-4-yl)methanamine

Cat. No.: B12825143
M. Wt: 166.22 g/mol
InChI Key: HOAFNKRIFRLRJI-UHFFFAOYSA-N
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Description

(2-Propoxypyridin-4-yl)methanamine is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by a pyridine ring substituted with a propoxy group at the 2-position and a methanamine group at the 4-position. Its molecular formula is C9H14N2O, and it is often used in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propoxypyridin-4-yl)methanamine typically involves the reaction of 2-bromopyridine with propanol in the presence of a base to form 2-propoxypyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Propoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(2-Propoxypyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Propoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxypyridin-4-yl)methanamine
  • (2-Ethoxypyridin-4-yl)methanamine
  • (2-Butoxypyridin-4-yl)methanamine

Uniqueness

(2-Propoxypyridin-4-yl)methanamine is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2-propoxypyridin-4-yl)methanamine

InChI

InChI=1S/C9H14N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h3-4,6H,2,5,7,10H2,1H3

InChI Key

HOAFNKRIFRLRJI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1)CN

Origin of Product

United States

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